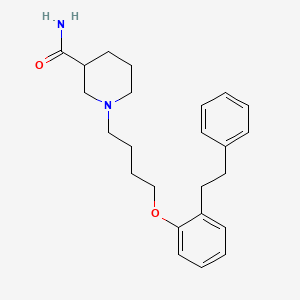
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl is a complex organic compound that belongs to the class of bibenzyl derivatives Bibenzyl compounds are known for their diverse biological activities and are often found in various natural sources, including bryophytes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of the Bibenzyl Core: The bibenzyl core is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Linking the Piperidine and Bibenzyl Units: The final step involves linking the piperidine unit to the bibenzyl core through an etherification reaction, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
化学反应分析
Types of Reactions
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted bibenzyl derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Bibenzyl: The parent compound, known for its simpler structure and basic biological activities.
Bisbibenzyl: A dimeric form with enhanced biological properties.
Marchantin: A macrocyclic bibenzyl derivative with significant biological activity.
Uniqueness
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its complex structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
72279-00-6 |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
1-[4-[2-(2-phenylethyl)phenoxy]butyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c25-24(27)22-12-8-17-26(19-22)16-6-7-18-28-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20/h1-5,9-11,13,22H,6-8,12,14-19H2,(H2,25,27) |
InChI 键 |
COWRQWLTZAMMKG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CCCCOC2=CC=CC=C2CCC3=CC=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


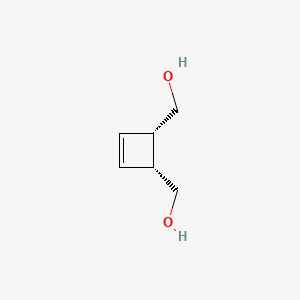
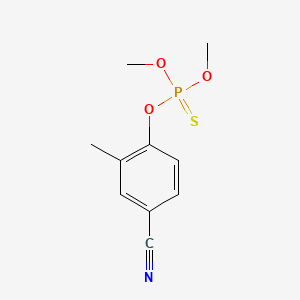
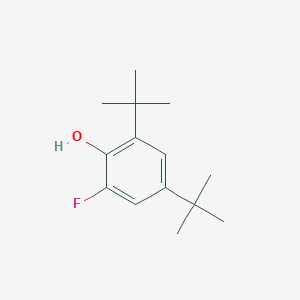
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)
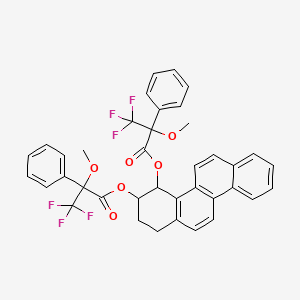


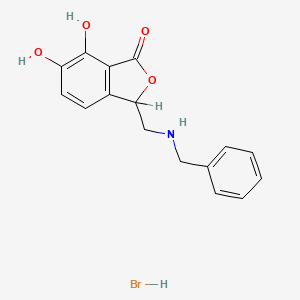
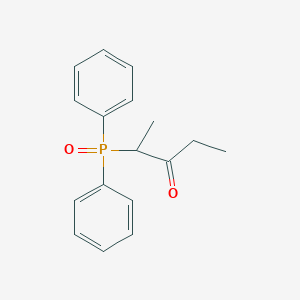



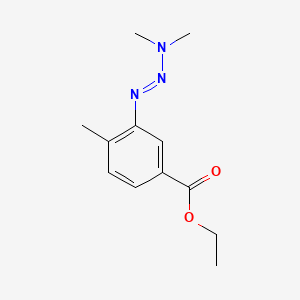
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
